(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one (CAS 577692-46-7) is a chiral, enantiopure piperidin-4-one derivative incorporating a stereodefined α-trifluoromethyl group and a (1R)-1-phenylethyl N-substituent. Its molecular formula is C₁₄H₁₆F₃NO (MW 271.28).

Molecular Formula C14H16F3NO
Molecular Weight 271.28 g/mol
Cat. No. B11767369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one
Molecular FormulaC14H16F3NO
Molecular Weight271.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F
InChIInChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13+/m1/s1
InChIKeyBNEZODBTTXFCRN-MFKMUULPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-[(1R)-1-Phenylethyl]-2-(trifluoromethyl)piperidin-4-one: Chiral Building Block Procurement Guide


(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one (CAS 577692-46-7) is a chiral, enantiopure piperidin-4-one derivative incorporating a stereodefined α-trifluoromethyl group and a (1R)-1-phenylethyl N-substituent. Its molecular formula is C₁₄H₁₆F₃NO (MW 271.28) . The compound functions as a versatile chiral building block and a key intermediate in medicinal chemistry, particularly for the construction of trifluoromethylated piperidine alkaloid analogues and CNS-targeted drug candidates [1][2]. The combination of a 4-ketone handle, an electron-withdrawing CF₃ group at the 2-position, and the homochiral 1-phenylethyl auxiliary enables stereoselective transformations that are inaccessible using racemic or achiral piperidone scaffolds [1].

Why Generic 2-(Trifluoromethyl)piperidin-4-one Cannot Replace (2S)-1-[(1R)-1-Phenylethyl]-2-(trifluoromethyl)piperidin-4-one


Simple achiral 2-(trifluoromethyl)piperidin-4-one (CAS 1245648-26-3, MW 167.13) or racemic mixtures lack both the stereochemical definition and the N-substituent architecture required for asymmetric synthesis . The (1R)-1-phenylethyl group on (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one serves as a covalently bound chiral auxiliary that controls the absolute configuration at the 2-position and directs diastereoselective transformations at the 4-ketone, a function completely absent in N-unsubstituted or N-benzyl variants [1]. Moreover, the fixed (2S,1'R) stereochemistry ensures product enantiopurity downstream, whereas generic trifluoromethylpiperidones would necessitate costly chiral resolution steps after synthesis [2]. Using the wrong stereoisomer — such as (2R,1'R) or (2S,1'S) — can invert the stereochemical outcome of key reactions, rendering any generated library biologically irrelevant [1].

Quantitative Differential Evidence: (2S)-1-[(1R)-1-Phenylethyl]-2-(trifluoromethyl)piperidin-4-one vs. Closest Analogs


Stereochemical Integrity: Defined (2S,1'R) Configuration Versus Racemic 2-(Trifluoromethyl)piperidin-4-one

The target compound carries a stereodefined (2S) absolute configuration at the CF₃-bearing carbon and a (1'R) configuration at the N-phenylethyl group, as confirmed by the SMILES notation O=C1C[C@H](N(CC1)[C@H](C)C2=CC=CC=C2)C(F)(F)F [1]. In contrast, the generic 2-(trifluoromethyl)piperidin-4-one (CAS 1245648-26-3) is an achiral, racemic mixture, offering zero stereocontrol in downstream reactions . The diastereomeric purity of the (2S,1'R) isomer is critical: use of the opposite (2R,1'R) diastereomer would invert the facial selectivity of enolate alkylations or 4-ketone reductions, leading to the wrong product enantiomer [2]. No chiral resolution step can be performed on the generic compound to isolate a single enantiomer with comparable efficiency .

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

N-Substituent Architectural Advantage: Chiral Phenylethyl vs. Benzyl or N-H Derivatives

The (1R)-1-phenylethyl substituent acts as a covalently tethered chiral auxiliary, enabling diastereoselective α-alkylation at the 3-position of the piperidinone ring. In the synthesis of α-trifluoromethyl piperidine alkaloid analogues, enantiopure N-phenylethyl-4-piperidones delivered diastereomeric ratios (dr) exceeding 95:5 in intramolecular Mannich cyclizations, whereas the corresponding N-benzyl derivatives gave dr values of approximately 2:1 under identical conditions [1][2]. The N-unsubstituted variant (2-(trifluoromethyl)piperidin-4-one) cannot participate in auxiliary-directed stereochemistry and requires separate chiral resolution . The N-phenylethyl group can be cleaved by hydrogenolysis (H₂, Pd(OH)₂) to yield the free NH piperidine without epimerization, a key advantage for late-stage deprotection [1].

Chiral Auxiliary Diastereoselective Alkylation Piperidine Alkaloid Synthesis

Basicity Modulation: Reduced pKa Relative to Non-Fluorinated Piperidines Improves CNS Drug-Likeness

The electron-withdrawing CF₃ group at the 2-position reduces the basicity of the piperidine nitrogen by approximately 3–4 pKa units compared to unsubstituted piperidine (pKa ~ 11). The predicted pKa of (S)-2-(trifluoromethyl)piperidine is 7.74 ± 0.10 , while that of the corresponding 4-trifluoromethyl regioisomer is 9.62 ± 0.10 . The 2-CF₃ compound thus exists substantially in the unprotonated (neutral) form at physiological pH, enhancing passive membrane permeability and blood–brain barrier penetration — a critical advantage for CNS drug candidates [1]. Non-fluorinated piperidines (e.g., 1-phenylethylpiperidin-4-one, CAS 120343-66-0) remain largely protonated at pH 7.4, limiting CNS exposure [1].

CNS Drug Design pKa Modulation Physicochemical Profiling

Lipophilicity Engineering: LogP Differential Versus Non-Fluorinated and Regioisomeric Analogs

The 2-CF₃ substituent increases lipophilicity by approximately 0.8–1.2 log units relative to the non-fluorinated parent. The measured logP of 2-(trifluoromethyl)piperidine is 2.02 , compared with piperidine itself (logP ~ 0.85). For the 4-trifluoromethylpiperidine, logP is 2.68 , indicating that the 2-substituted regioisomer offers a more moderate and CNS-advantageous lipophilicity profile (ideal CNS logP range: 1–3) [1]. The target compound, bearing both the CF₃ group and the lipophilic phenylethyl substituent, has an estimated logP in the 3.0–3.5 range, consistent with CNS drug-like space, whereas non-fluorinated 1-phenylethylpiperidin-4-one (MW 203.28) resides at a significantly lower logP, limiting hydrophobic target engagement [1].

Lipophilicity LogP Metabolic Stability

Metabolic Stability Through C-F Bond Strength: 2-Trifluoromethyl Advantage Over Methyl or Unsubstituted Analogs

The C-F bond (bond dissociation energy ~ 130 kcal/mol) in the CF₃ group is substantially stronger than the C-H bond (~ 99 kcal/mol) of a methyl group, rendering the α-CF₃ position resistant to cytochrome P450-mediated oxidative metabolism [1]. In a class-level evaluation, trifluoromethyl-substituted piperidines demonstrate markedly improved metabolic stability in human liver microsome (HLM) assays: the half-life (t₁/₂) of 2-CF₃-piperidine derivatives typically exceeds 120 minutes, whereas the corresponding 2-methylpiperidine analogs exhibit t₁/₂ values of 30–60 minutes [2][3]. This translates directly to lower intrinsic clearance (Cl_int) and a reduced risk of rapid first-pass metabolism for drug candidates derived from the target compound.

Metabolic Stability Oxidative Metabolism Drug Half-Life

Synthetic Utility: 4-Ketone Handle Enables Diverse Functionalization; Diastereoselective Reductions Achieve >95:5 dr

The 4-ketone group of (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one serves as a versatile handle for diastereoselective reduction to 4-piperidinols, reductive amination to 4-aminopiperidines, and olefination/Wittig reactions. Under NaBH₄ or L-Selectride reduction conditions, the combined influence of the (2S)-CF₃ group and the (1'R)-phenylethyl auxiliary directs hydride attack to the less hindered face, yielding a single 4-piperidinol diastereomer with a dr > 95:5 [1][2]. In contrast, reduction of N-unsubstituted 2-(trifluoromethyl)piperidin-4-one provides a mixture of cis/trans isomers (~ 60:40), which requires chromatographic separation . This built-in diastereofacial bias eliminates post-reduction purification and maximizes the yield of the desired isomer.

Diastereoselective Reduction Piperidine-4-ol Synthesis Reductive Amination

Highest-Value Application Scenarios for (2S)-1-[(1R)-1-Phenylethyl]-2-(trifluoromethyl)piperidin-4-one


Asymmetric Synthesis of α-Trifluoromethyl Piperidine Alkaloid Analogues

This compound is the preferred chiral starting material for constructing α-CF₃-substituted piperidine alkaloid frameworks, including sedamine, halosaline, and coniine analogues. The (2S,1'R) stereochemistry ensures that the critical 2-CF₃ stereocenter is set at the outset, enabling highly diastereoselective intramolecular Mannich cyclizations that deliver alkaloid scaffolds with dr > 95:5 [1][2]. The 4-ketone can be sequentially reduced and functionalized without epimerization, providing an efficient 3–4 step route to enantiopure CF₃-alkaloids that would otherwise require 8+ steps using chiral auxiliary removal and reinstallation strategies [1].

CNS Drug Discovery: Construction of Fluorinated Piperidine-Based GPCR Ligands

The reduced basicity (pKa ~ 7.7 for the deprotected amine) and enhanced lipophilicity (logP ~ 3–3.5) of the target compound's core make it an ideal scaffold for CNS-penetrant GPCR ligands, including histamine H₃ antagonists, dopamine D₃ modulators, and melanin-concentrating hormone receptor (MCHR1) antagonists [3][4]. The 4-ketone provides a vector for attaching aromatic or heterocyclic pharmacophores via reductive amination, while the (1R)-1-phenylethyl group is cleaved by hydrogenolysis to reveal the secondary amine for further N-arylation or N-acylation [1]. Med Chem groups evaluating piperidine scaffolds for CNS targets can use this compound to rapidly generate focused libraries with physicochemical properties aligned to CNS MPO desirability scores [3].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

With its defined stereochemistry and two orthogonal functional handles (4-ketone and latent NH after deprotection), this compound serves as a high-value fragment for FBDD campaigns. The CF₃ group acts as a ¹⁹F NMR probe that enables direct monitoring of fragment binding to protein targets in ligand-observed ¹⁹F NMR screening experiments [5]. The molecular weight (271.28 Da) falls within the optimal fragment range (MW < 300), and the compound offers three points of diversification, enabling rapid hit elaboration .

Procurement of a Single, Well-Characterized Enantiomer for SAR Studies

For laboratories conducting structure-activity relationship (SAR) studies around piperidine-based inhibitors, purchasing the (2S,1'R) enantiomer as a single, analytically characterized batch (typical vendor purity ≥ 97% by HPLC, CAS 577692-46-7) eliminates the need for in-house chiral HPLC separation and absolute configuration assignment . This reduces analytical overhead and accelerates the SAR cycle, which is particularly valuable in competitive intellectual property landscapes where patent filing timelines demand rapid turn-around.

Quote Request

Request a Quote for (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.